molecular formula C15H24N2O5 B2578610 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 941870-28-6

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2578610
CAS RN: 941870-28-6
M. Wt: 312.366
InChI Key: XIXWZMZLNMZBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H24N2O5 and its molecular weight is 312.366. The purity is usually 95%.
BenchChem offers high-quality N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives, which are crucial structural units in numerous bioactive compounds, has been achieved through the nucleophilic ring-opening reaction of oxirane rings. This process led to the production of compounds including the mentioned chemical structure, showcasing its significance in the creation of bioactive frameworks (Santos et al., 2000).

Application in Peptide Synthesis

The compound has also found application in peptide synthesis. Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, which include similar structural motifs, have been synthesized and used as dipeptide synthons. This illustrates the compound's utility in constructing complex peptide structures, further highlighting its potential in pharmaceutical and synthetic organic chemistry (Suter et al., 2000).

Antischistosomal Drug Development

Furthermore, novel synthetic compounds with endoperoxide structures, closely related to the compound , have shown promising results against schistosomiasis. These compounds, through their action on juvenile stages of Schistosoma mansoni, highlight the potential of such chemical structures in developing new antiparasitic treatments. The mechanism involves targeting lysosome-like organelles, leading to the disruption and death of the worm (Yamabe et al., 2017).

Potential in Cancer Chemoprevention

Chemopreventive agents, including structurally related compounds, are being evaluated in animal models and human clinical trials for their efficacy in preventing cancer. This research underscores the broad potential of the compound's framework in contributing to cancer prevention strategies (Boone et al., 1990).

Contributions to Material Science

In material science, the synthesis of spiromonomers and their polymerization to create structurally well-defined poly(alkylene−carbonate−ketone)s has been documented. This application demonstrates the compound's relevance beyond pharmaceuticals, contributing to advancements in material science and engineering (Bolln et al., 1996).

properties

IUPAC Name

N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5/c18-13(16-8-11-4-3-7-20-11)14(19)17-9-12-10-21-15(22-12)5-1-2-6-15/h11-12H,1-10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXWZMZLNMZBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

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